1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide
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Overview
Description
1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide is a complex organic compound featuring a pyrazole ring, a sulfonamide group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide typically involves multi-step organic reactions. A common synthetic route includes:
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Formation of the Piperidine Moiety:
- Starting with 3-methoxy-4-methylpiperidine, the compound is synthesized through a series of cyclization and substitution reactions.
- Reaction conditions often involve the use of strong bases like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF).
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Attachment of the Pyrazole Ring:
- The pyrazole ring is introduced via a condensation reaction with an appropriate hydrazine derivative.
- This step may require catalysts like acetic acid and heating under reflux conditions.
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Sulfonamide Formation:
- The final step involves the sulfonation of the pyrazole ring using sulfonyl chlorides in the presence of a base like triethylamine (TEA).
Industrial Production Methods: Industrial-scale production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the oxoethyl moiety can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
Comparison with Other Compounds: 1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide can be compared with other pyrazole and sulfonamide derivatives:
Pyrazole Derivatives: Compounds like pyrazole-4-carboxamide and pyrazole-4-sulfonyl chloride share structural similarities but differ in their functional groups and biological activities.
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole are well-known sulfonamides with distinct pharmacological profiles.
Uniqueness: The unique combination of the piperidine, pyrazole, and sulfonamide moieties in this compound imparts specific chemical and biological properties that distinguish it from other related compounds.
Comparison with Similar Compounds
- Pyrazole-4-carboxamide
- Pyrazole-4-sulfonyl chloride
- Sulfanilamide
- Sulfamethoxazole
This detailed overview provides a comprehensive understanding of 1-[2-(3-Methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-(3-methoxy-4-methylpiperidin-1-yl)-2-oxoethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4S/c1-9-3-4-15(7-11(9)20-2)12(17)8-16-6-10(5-14-16)21(13,18)19/h5-6,9,11H,3-4,7-8H2,1-2H3,(H2,13,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJNNDJXUCCMNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1OC)C(=O)CN2C=C(C=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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